The compound 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It is classified as a pyrimidinyl acetamide derivative, which has been studied for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. The compound is identified by its CAS number 899742-59-7 and has a molecular weight of 465.59 g/mol. Its structural formula can be represented by the InChI key JMDWYUQIYLISBY-UHFFFAOYSA-N and the canonical SMILES notation CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 .
The synthesis of 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step synthetic routes that may include:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis. Specific methodologies may vary based on the starting materials used and desired properties of the final product .
The molecular structure of 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide can be analyzed through various spectroscopic methods:
The compound features multiple functional groups including a thioether, amide, and heterocyclic rings which contribute to its biological activity .
The chemical reactions involving this compound primarily focus on its interactions as a potential drug candidate. Key reactions include:
Research has indicated that related compounds exhibit significant anticancer activity, suggesting that this compound may also interact with specific cancer cell pathways .
The mechanism of action for 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide likely involves:
Studies have demonstrated that derivatives of this compound inhibit cancer cell growth across various lines, indicating a promising avenue for therapeutic development .
The applications of 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide are primarily focused on:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8